molecular formula C8H8Cl2F3N3 B7982577 2-(Trifluoromethyl)-1H-benzimidazol-4-amine dihydrochloride

2-(Trifluoromethyl)-1H-benzimidazol-4-amine dihydrochloride

Cat. No.: B7982577
M. Wt: 274.07 g/mol
InChI Key: JJWJTWDXAPSDDN-UHFFFAOYSA-N
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Description

The compound “2-(Trifluoromethyl)-1H-benzimidazol-4-amine dihydrochloride” is a benzimidazole derivative. Benzimidazole derivatives are a class of compounds that have been widely studied for their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzimidazole derivatives are often synthesized through reactions involving 2-aminobenzoic acid or o-phenylenediamine . Trifluoromethyl groups can be introduced using various methods, including transition metal-mediated trifluoromethylation reactions .


Chemical Reactions Analysis

The trifluoromethyl group is known to be a key structural motif in active agrochemical and pharmaceutical ingredients, and its incorporation into organic motifs has seen enormous growth in recent years .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups are known to enhance lipophilicity, metabolic stability, and pharmacokinetic properties of compounds .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For instance, trifluoperazine, a trifluoro-methyl phenothiazine derivative, blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain .

Future Directions

The development of new trifluoromethyl-containing compounds is an active area of research, with potential applications in pharmaceuticals, agrochemicals, and functional materials . Future work could involve exploring the biological activity of this compound and optimizing its properties for specific applications.

Properties

IUPAC Name

2-(trifluoromethyl)-1H-benzimidazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3.2ClH/c9-8(10,11)7-13-5-3-1-2-4(12)6(5)14-7;;/h1-3H,12H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWJTWDXAPSDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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